molecular formula C16H21N3O2 B494945 (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid CAS No. 887032-01-1

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid

Cat. No.: B494945
CAS No.: 887032-01-1
M. Wt: 287.36g/mol
InChI Key: DEMCQRWVDGJGAS-UHFFFAOYSA-N
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Description

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is a complex organic compound characterized by the presence of an azepane ring, a benzimidazole moiety, and an acetic acid functional group

Mechanism of Action

Target of Action

The primary targets of the compound (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acidIt is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

The mode of action of This compoundBenzimidazole derivatives are known to interact with various enzymes and protein receptors . The specific mode of action would depend on the exact biological activity being exhibited.

Biochemical Pathways

The specific biochemical pathways affected by This compoundBenzimidazole derivatives are known to interact with various enzymes and protein receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe compound’s molecular weight is 287.36 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of This compoundBenzimidazole derivatives are known to exhibit diverse pharmacological activities, suggesting that they could have multiple molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the benzimidazole intermediate.

    Attachment of Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-propionic acid
  • (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-butyric acid
  • (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-valeric acid

Uniqueness

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(21)12-19-14-8-4-3-7-13(14)17-15(19)11-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMCQRWVDGJGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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